4-fluoro-7-methyl-2-pyridin-2-yl-2,3-dihydro-1H-indole
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Overview
Description
4-Fluoro-7-methyl-2-(pyridin-2-yl)indoline is a heterocyclic compound that belongs to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom and a pyridine ring in the structure of 4-Fluoro-7-methyl-2-(pyridin-2-yl)indoline enhances its chemical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-7-methyl-2-(pyridin-2-yl)indoline can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoroaniline with 2-bromo-7-methylindole in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate. The resulting intermediate is then subjected to a cyclization reaction to form the desired indoline derivative.
Industrial Production Methods
In an industrial setting, the production of 4-Fluoro-7-methyl-2-(pyridin-2-yl)indoline may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-7-methyl-2-(pyridin-2-yl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form, such as 4-fluoro-7-methyl-2-(pyridin-2-yl)indoline-3-ol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various indole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4-Fluoro-7-methyl-2-(pyridin-2-yl)indoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities, making it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-Fluoro-7-methyl-2-(pyridin-2-yl)indoline involves its interaction with molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the pyridine ring enhances its binding affinity and selectivity. The compound can modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-7-methyl-2-(4-pyridinyl)indoline
- 4-Fluoro-7-methyl-2-(3-pyridinyl)indoline
- 4-Fluoro-7-methyl-2-(5-pyridinyl)indoline
Uniqueness
4-Fluoro-7-methyl-2-(pyridin-2-yl)indoline is unique due to the specific positioning of the fluorine atom and the pyridine ring, which enhances its chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
595545-06-5 |
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Molecular Formula |
C14H13FN2 |
Molecular Weight |
228.26 g/mol |
IUPAC Name |
4-fluoro-7-methyl-2-pyridin-2-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H13FN2/c1-9-5-6-11(15)10-8-13(17-14(9)10)12-4-2-3-7-16-12/h2-7,13,17H,8H2,1H3 |
InChI Key |
KADVVAQNOMSUFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)CC(N2)C3=CC=CC=N3 |
Origin of Product |
United States |
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